molecular formula C12H9ClN2O4S B14667727 Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- CAS No. 50573-58-5

Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-

Katalognummer: B14667727
CAS-Nummer: 50573-58-5
Molekulargewicht: 312.73 g/mol
InChI-Schlüssel: NXCHQDZAQDBOSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- is an organosulfur compound that features both sulfonic acid and azo functional groups. This compound is known for its vibrant color and is often used in dye and pigment industries. The presence of the sulfonic acid group makes it highly soluble in water, while the azo group contributes to its chromophoric properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- typically involves the diazotization of 3-chloro-4-hydroxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments to maintain the stability of the diazonium salt and to facilitate the coupling reaction.

    Diazotization: 3-chloro-4-hydroxyaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with benzenesulfonic acid under acidic conditions to yield the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems to control temperature and pH levels.
  • Efficient purification techniques such as crystallization and filtration to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- primarily involves its interaction with molecular targets through its functional groups:

    Azo Group: The azo group can undergo reduction to form amines, which can interact with various biological molecules.

    Sulfonic Acid Group: The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- can be compared with other similar compounds such as:

    Sulfanilic Acid: Another sulfonic acid derivative but lacks the azo group, making it less chromophoric.

    p-Toluenesulfonic Acid: Contains a methyl group instead of the azo group, leading to different chemical properties and applications.

    Phenylsulfonic Acid: Similar sulfonic acid functionality but without the additional substituents, making it less versatile in applications.

The uniqueness of benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- lies in its combination of sulfonic acid and azo groups, which impart both solubility and chromophoric properties, making it highly valuable in various industrial and research applications.

Eigenschaften

CAS-Nummer

50573-58-5

Molekularformel

C12H9ClN2O4S

Molekulargewicht

312.73 g/mol

IUPAC-Name

4-[(3-chloro-4-hydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C12H9ClN2O4S/c13-11-7-9(3-6-12(11)16)15-14-8-1-4-10(5-2-8)20(17,18)19/h1-7,16H,(H,17,18,19)

InChI-Schlüssel

NXCHQDZAQDBOSZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)Cl)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.